Rocaglamide I
Overview
Description
Rocaglamide I is a natural product belonging to the class of molecules known as flavaglines. It was first isolated in 1982 from the dried roots and stems of the plant Aglaia elliptifolia. This compound has garnered significant attention due to its potent biological activities, including insecticidal, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rocaglamide I was first synthesized by Barry Trost in 1990. The synthesis involves several key steps, including the formation of the cyclopenta[b]benzofuran core structure. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications to yield the final product .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis generally involves multi-step organic synthesis techniques. These methods are optimized for yield and purity, often involving chromatographic purification and crystallization steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Rocaglamide I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and carboxamide groups on the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Rocaglamide I is used to study cellular processes, particularly those involving protein synthesis and cell cycle regulation.
Mechanism of Action
Rocaglamide I exerts its effects primarily by inhibiting protein synthesis in cells. It achieves this by binding to the translation initiation factor eIF4A, converting it into a translational repressor. This inhibition disrupts the translation of mRNA into proteins, leading to reduced cell proliferation and induction of apoptosis. Additionally, this compound targets prohibitin 1 and prohibitin 2, proteins involved in the Ras-mediated CRaf-MEK-ERK signaling pathway, further contributing to its anticancer activity .
Comparison with Similar Compounds
Rocaglamide I is part of the flavagline family, which includes other compounds such as silvestrol and aglafoline. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance:
Silvestrol: Exhibits potent antiviral activity and is being studied for its potential against RNA viruses.
Aglafoline: Known for its insecticidal and antifungal properties.
This compound stands out due to its unique combination of anticancer, anti-inflammatory, and insecticidal activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
[(1R,2R,3S,3aR,8bS)-2-(dimethylcarbamoyl)-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO9/c1-17(33)40-28-25(29(35)32(2)3)26(18-10-8-7-9-11-18)31(19-12-13-22(38-5)21(34)14-19)30(28,36)27-23(39-6)15-20(37-4)16-24(27)41-31/h7-16,25-26,28,34,36H,1-6H3/t25-,26-,28-,30+,31+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNNAQHKCLBSH-ZTLBFRGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2(C1(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H]([C@]2([C@@]1(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099091 | |
Record name | (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189322-68-7 | |
Record name | (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189322-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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